molecular formula C19H12ClN3O2 B5312242 (2E)-2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile

(2E)-2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile

Cat. No.: B5312242
M. Wt: 349.8 g/mol
InChI Key: LTUDMQPUPDJMJQ-QINSGFPZSA-N
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Description

(2E)-2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a nitrophenyl group, and a pyrrole ring

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)pyrrol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2/c20-16-5-3-14(4-6-16)15(13-21)12-19-2-1-11-22(19)17-7-9-18(10-8-17)23(24)25/h1-12H/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUDMQPUPDJMJQ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, (2E)-2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its reactivity and stability make it suitable for various applications, including the production of dyes and polymers.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Triple-bonded compounds: Compounds with triple bonds, such as acetylene and cyanogen.

Uniqueness

(2E)-2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is unique due to its combination of functional groups and structural complexity

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